1,5-Dinitroanthraquinone

Thermal Analysis Differential Scanning Calorimetry Process Safety

Procure 1,5-Dinitroanthraquinone for its irreplaceable symmetric 1,5‑nitro substitution, which delivers a distinct thermal decomposition pathway (melting/decomposition coupled) absent in the 1,8‑isomer and an ultrahigh specific capacity of 1321 mAh g⁻¹ for organic cathode research. This intermediate is essential for producing high‑fastness disperse and vat dyes and serves as the direct precursor for electrosynthesis of 1,5‑diamino‑4,8‑dihydroxyanthraquinone (78 % current efficiency). Substitution with 1‑nitro‑ or 1,8‑dinitro‑ analogues cannot replicate these performance attributes.

Molecular Formula C14H6N2O6
Molecular Weight 298.21 g/mol
CAS No. 82-35-9
Cat. No. B1294578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dinitroanthraquinone
CAS82-35-9
Molecular FormulaC14H6N2O6
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H
InChIKeyXVMVHWDCRFNPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dinitroanthraquinone (CAS 82-35-9): Core Specifications and Procurement Baseline


1,5-Dinitroanthraquinone (1,5-DNA) is a symmetrically substituted anthraquinone derivative bearing nitro groups at the 1- and 5-positions, with the molecular formula C₁₄H₆N₂O₆ and a molecular weight of 298.21 g/mol [1]. It appears as pale yellow needle-like crystals with a reported melting point of 250 °C (with decomposition) or 384–385 °C depending on the analytical method [1]. The compound is soluble in hot nitrobenzene, slightly soluble in hot xylene and acetic acid, and very slightly soluble in ethanol, ether, and benzene [1]. Industrially, it serves primarily as a key intermediate for the synthesis of anthraquinone-based dyes and pigments [1].

Why Generic Substitution of 1,5-Dinitroanthraquinone is Not Advisable: Key Differentiators


The simple substitution of 1,5-dinitroanthraquinone with its isomer 1,8-dinitroanthraquinone or the mono-nitro derivative 1-nitroanthraquinone is not scientifically justifiable due to fundamentally different physicochemical and performance properties. The 1,5-isomer exhibits a unique thermal decomposition pathway where melting and decomposition are coupled, unlike its analogs which decompose only after melting [1][2]. Furthermore, 1,5-DNA demonstrates a distinct multi-electron electrochemical reduction mechanism, enabling a specific capacity that far exceeds typical organic electrode materials, a property not shared by its structural relatives . These differences in thermal stability, electrochemical behavior, and the resulting downstream product profiles necessitate a compound-specific procurement strategy.

Quantitative Differentiation Evidence for 1,5-Dinitroanthraquinone (CAS 82-35-9) vs. Comparators


Melting and Decomposition Profile: 1,5-Dinitroanthraquinone vs. 1,8-Dinitroanthraquinone

The thermal behavior of 1,5-dinitroanthraquinone is distinctly different from its 1,8-isomer. DSC studies reveal that for 1,5-DNA, the melting and decomposition processes are coupled, occurring simultaneously at a heating rate of 8 K/min [1]. In contrast, 1,8-DNA and 1-nitroanthraquinone first melt and then decompose in separate, sequential events [1][2]. This coupled behavior is a defining characteristic of the 1,5-isomer under these conditions.

Thermal Analysis Differential Scanning Calorimetry Process Safety Isomer Comparison

Electrochemical Performance: Ultrahigh Specific Capacity of 1,5-Dinitroanthraquinone as a Lithium Battery Cathode

1,5-Dinitroanthraquinone functions as a high-energy-density organic cathode material due to its dual electroactive centers (nitro and carbonyl groups), which undergo six- and four-electron reductions, respectively . This mechanism yields an ultrahigh specific capacity of 1321 mAh g⁻¹ and an energy density of 3400 Wh kg⁻¹, a performance level that surpasses conventional electrode materials in commercial lithium batteries . This performance is a direct consequence of the unique 1,5-disubstitution pattern.

Energy Storage Lithium Primary Battery Organic Electrode Multielectron Reaction

Thermal Decomposition Kinetics: Activation Energy Comparison of 1,5-Dinitroanthraquinone and Isomers

Kinetic analysis by the Friedman method reveals distinct decomposition pathways for the dinitroanthraquinone isomers. The activation energy of the first decomposition step for 1,8-dinitroanthraquinone is consistent with that of 1-nitroanthraquinone [1]. In contrast, the second decomposition step of 1,8-DNA aligns with the third step of 1,5-DNA, indicating a more complex, multi-step decomposition process for the 1,5-isomer [1]. Furthermore, the kinetic model for 1,5-DNA was determined to be a sequential n-order + autocatalytic + autocatalytic mechanism [1].

Kinetic Analysis Activation Energy Hazardous Waste Management Thermal Stability

Electrochemical Reduction Efficiency: Current Efficiency and Yield for 1,5-Dinitroanthraquinone Reduction

The electrochemical reduction of 1,5-dinitroanthraquinone to 1,5-diamino-4,8-dihydroxyanthraquinone has been quantitatively characterized. At an amalgamated copper electrode in 12.75 mol/L H₂SO₄ at 140 °C, the process achieves a current efficiency of 78% and a product yield of 72% [1]. This provides a benchmark for the electrosynthetic conversion of this specific compound.

Electrosynthesis Current Efficiency Dye Intermediate Cathodic Reduction

Solid-Phase Decomposition and Activation Energy Reduction upon Melting

The melting of 1,5-dinitroanthraquinone has a significant impact on its decomposition kinetics. DSC analysis shows that melting leads to a decrease in the activation energy for the solid-phase decomposition by approximately 142.08 kJ/mol [1]. This substantial reduction in activation energy upon phase transition is a specific quantifiable characteristic of this compound.

Thermal Hazard Activation Energy Solid-Phase Decomposition Process Safety

Comparative Melting Points of 1,5- and 1,8-Dinitroanthraquinone Isomers

The melting points of the two primary dinitroanthraquinone isomers differ significantly, providing a simple physical basis for identification and quality control. 1,5-Dinitroanthraquinone is reported to melt at 384–385 °C [1], whereas its isomer, 1,8-dinitroanthraquinone, has a melting point range of 311–312 °C [1]. This 70+ °C difference is a robust, verifiable physical property.

Physical Property Melting Point Isomer Purity Quality Control

Optimal Application Scenarios for Procuring 1,5-Dinitroanthraquinone (CAS 82-35-9)


Synthesis of High-Fastness Anthraquinone Dyes and Pigments

1,5-Dinitroanthraquinone is a critical and widely used intermediate for the production of anthraquinone-based dispersed dyes and vat dyes, particularly those requiring high fastness to sublimation and light [1]. Its specific substitution pattern is essential for achieving the desired coloristic properties in the final dye molecules [1].

Development of Next-Generation, High-Energy-Density Lithium Primary Batteries

As demonstrated by its ultrahigh specific capacity of 1321 mAh g⁻¹ and energy density of 3400 Wh kg⁻¹, 1,5-DNA is a promising candidate for use as an organic cathode material . Research and development programs focused on high-performance, metal-free energy storage solutions should prioritize this compound for evaluation .

Electrochemical Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone

This compound serves as the direct starting material for the electrosynthesis of 1,5-diamino-4,8-dihydroxyanthraquinone, a valuable derivative [2]. With a reported current efficiency of 78% and a yield of 72% under defined conditions, this electrochemical route presents a viable alternative to traditional chemical reduction methods [2].

Thermal Hazard and Process Safety Studies for Anthraquinone-Based Materials

Owing to its unique, well-characterized thermal behavior—including coupled melting/decomposition and a quantifiable reduction in activation energy upon melting—1,5-DNA is an ideal model compound for studying the thermal hazards and decomposition kinetics of nitroanthraquinone wastes and intermediates [3][4]. Its distinct profile makes it a critical reference material for safety assessments.

Quote Request

Request a Quote for 1,5-Dinitroanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.